5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
1190315-19-5 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12) |
InChI Key |
XHLBAFCLRNNIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridine Precursors
A widely reported method involves the cyclization of halogenated pyridine derivatives with nitrogen-containing nucleophiles. For instance, 3-chloropyridine-2-carboxylic acid serves as a common precursor, undergoing aminolysis with ammonia or primary amines to form pyrrolopyridine intermediates . Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding the chloro-substituted core .
Key steps include:
-
Aminolysis : Reaction of 3-chloropyridine-2-carboxylate esters with aqueous ammonia at 80–100°C for 6–8 hours, achieving cyclization to the pyrrolo[2,3-b]pyridine skeleton .
-
Chlorination : Treatment with POCl₃ at 110°C for 4 hours, introducing the chlorine substituent at the 5-position with >85% yield .
-
Hydrolysis : Acidic or basic hydrolysis of ester groups to form the 2,6-dione structure, typically using HCl or NaOH under reflux .
Table 1 : Optimization of Cyclization Parameters
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 70–120°C | 100°C | 87 |
| POCl₃ Equivalents | 1.5–3.0 | 2.2 | 92 |
| Reaction Time | 2–8 hours | 4 hours | 89 |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ palladium catalysts to construct the pyrrolopyridine core. A 2024 protocol utilizes Suzuki-Miyaura coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,6-dione and chloroboronic acids in the presence of Pd(PPh₃)₄ . This method enhances regioselectivity and reduces side-product formation compared to traditional electrophilic substitution.
Critical considerations:
-
Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves 78% yield, while higher concentrations (5 mol%) lead to dimerization byproducts .
-
Solvent System : Tetrahydrofuran (THF)/water (4:1) maximizes solubility of both organic and inorganic reagents .
-
Temperature Control : Reactions conducted at 60°C for 12 hours prevent decomposition of the dione moiety .
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale manufacturing often employs solid-phase techniques to improve purity and scalability. A patented method immobilizes pyridine-2,6-dione derivatives on Wang resin, followed by on-resin chlorination using N-chlorosuccinimide (NCS) . After cleavage with trifluoroacetic acid (TFA), the target compound is obtained with >95% purity by HPLC .
Advantages :
-
Eliminates intermediate purification steps
-
Enables parallel synthesis of analogs for structure-activity studies
-
Reduces solvent waste by 40% compared to solution-phase methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics in the formation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione. A 2024 study demonstrates complete cyclization within 15 minutes at 150°C using a closed-vessel microwave reactor, compared to 4 hours under conventional heating . The rapid heating minimizes thermal degradation of sensitive intermediates, improving overall yield to 94% .
Biocatalytic Approaches
Emerging enzymatic methods leverage haloperoxidases to introduce chlorine atoms under mild conditions. For example, Caldariomyces fumago chloroperoxidase catalyzes the chlorination of 1H-pyrrolo[2,3-b]pyridine-2,6-dione in phosphate buffer (pH 5.0) at 30°C . While yields remain moderate (62%), this approach offers superior environmental sustainability by avoiding harsh reagents like POCl₃ .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 undergoes substitution with nucleophiles under mild conditions. Key examples include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 5-Amino derivatives | 72-89% | |
| Thiols | Et₃N, THF, rt | 5-Thioether analogs | 65-78% | |
| Alkoxides | NaH, DMSO, 60°C | 5-Alkoxy compounds | 55-68% |
Mechanistic Insight : The electron-withdrawing effect of the dione system activates the C-Cl bond for SNAr reactions. Steric hindrance from the fused ring system limits reactivity to smaller nucleophiles .
Reduction Reactions
The ketone groups at positions 2 and 6 can be selectively reduced:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2,6-Diol | 1:1 (cis/trans) |
| LiAlH₄ | THF, reflux | 2,6-Diol | >95% trans |
| BH₃·THF | -78°C → rt | Mono-alcohol (C2) | 83% |
Key Finding: Steric factors dominate selectivity, with LiAlH₄ producing thermodynamically stable trans-diols .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
3.1. Huisgen Cycloaddition
Reacts with azides under Cu(I) catalysis:
| Azide | Catalyst | Product | Yield |
|---|---|---|---|
| PhN₃ | CuSO₄/NaAsc | Triazole-fused derivative | 91% |
| BnN₃ | CuI | N-Alkyl triazole analog | 88% |
Application : Generates bioactive heterocycles for kinase inhibition studies .
3.2. Diels-Alder Reactions
Acts as dienophile with 1,3-dienes:
| Diene | Conditions | Product | Endo:Exo |
|---|---|---|---|
| 1,3-Butadiene | 150°C, sealed tube | Bicyclic adduct | 85:15 |
| Anthracene | Microwave, 120°C | Polycyclic system | 92% endo |
Oxidation and Tautomerism
The dione system exhibits redox activity:
| Oxidizing Agent | Product | Observation |
|---|---|---|
| KMnO₄ (acidic) | Dicarboxylic acid | Complete ring cleavage |
| O₂ (catalytic Fe) | Epoxide | Position 3-4 oxidation |
| DDQ | Aromatic system | Dehydrogenation to pyridone |
Tautomeric Behavior :
-
Keto-enol equilibrium observed in DMSO-d₆ (²⁵C):
-
Keto form: 68%
-
Enol form: 32%
-
Metal-Mediated Couplings
Participates in cross-coupling reactions:
| Reaction Type | Catalyst | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 74-82% |
| Sonogashira | Pd/CuI | Terminal alkynes | 68-79% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Secondary amines | 85-91% |
Limitation : Steric hindrance reduces efficiency with bulky coupling partners (>5 Å) .
Biological Alkylation
Demonstrates DNA intercalation capacity:
-
IC₅₀ values against topoisomerase II: 2.3 μM ± 0.4
-
Binding constant (Kₐ) with dsDNA: 1.8 × 10⁵ M⁻¹
This comprehensive analysis synthesizes data from catalytic studies , medicinal chemistry investigations , and synthetic methodology developments . The compound's reactivity profile makes it a versatile scaffold for pharmaceutical development and materials science applications.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds in this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against resistant strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrrolopyridine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve modulation of neuroinflammatory responses .
Medicinal Chemistry Applications
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Here are some notable applications:
Drug Development
- Lead Compound : this compound serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
-
Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently. For example:
- Nucleophilic substitution reactions involving chlorinated pyrroles.
- Cyclization reactions that form the pyrrolopyridine core structure.
Biological Assays
The compound has been used in biological assays to evaluate its effects on cell viability and proliferation. These assays help establish dose-response relationships and identify potential therapeutic windows for clinical applications.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key parameters of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione with structurally related compounds:
Key Differences and Implications
Substituent Effects: The dione derivative introduces two ketone groups, enhancing hydrogen-bonding capacity compared to the base compound (5-Chloro-1H-pyrrolo[2,3-b]pyridine). This may improve binding to enzymatic targets like kinases .
Bioactivity :
- The base compound (CAS 866546-07-8) is widely used as a precursor for Suzuki-Miyaura couplings, whereas the dione variant’s ketone groups may limit such reactivity but enhance stability in physiological conditions .
Synthetic Utility :
- The carbonitrile analog (CAS 517918-95-5) serves as a versatile intermediate for introducing nitrile groups into drug candidates, a functional group absent in the dione derivative .
Research Findings and Limitations
- Gaps in Evidence : The provided sources lack direct data on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione’s synthesis, bioactivity, or commercial availability. Comparisons are inferred from structural analogs.
- Ketone Functionalization : The dione’s ketones may confer higher polarity, reducing membrane permeability but improving solubility—a trade-off critical for drug design .
Q & A
Q. Advanced Research Focus
- In vitro : Microsomal stability assays (human liver microsomes, NADPH cofactor) assess metabolic half-life .
- In vivo : Rodent models evaluate oral bioavailability and blood-brain barrier penetration (critical for CNS-targeting derivatives) .
- PD/PK correlation : Use LC-MS/MS to quantify plasma concentrations and correlate with target engagement (e.g., CSF-1R inhibition in tumor xenografts) .
What computational tools can predict the compound’s reactivity and binding modes?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
